4-[4-(2-ethylhexyloxy)phenyl](1,4-thiazinane-1,1-dioxide)
Description
Crystalline Features
X-ray crystallography reveals a distorted half-chair conformation for the thiomorpholine ring, with the sulfone group adopting a near-tetrahedral geometry around sulfur. Key structural parameters include:
| Parameter | Value (Å or °) | Source |
|---|---|---|
| S–O bond length | 1.443–1.452 | |
| S–C bond length | 1.762–1.789 | |
| O–S–O bond angle | 117.2–119.8° | |
| Dihedral angle (ring) | 12.5–15.3° |
Conformational Flexibility
The 2-ethylhexyloxy side chain exhibits rotational freedom , with energy barriers for rotation estimated at 6–8 kJ/mol via DFT calculations. This flexibility allows adaptive interactions in solution-phase applications.
Sulfone Functional Group Geometry and Bonding Interactions
Geometric Parameters
The sulfone group (–SO₂–) displays characteristic tetrahedral geometry with:
Non-Covalent Interactions
Electronic Effects
The electron-withdrawing sulfone group polarizes the thiomorpholine ring, reducing electron density at nitrogen by ~12% (NPA charge analysis). This enhances electrophilic reactivity at the phenyl substituent.
Properties
CAS No. |
133467-41-1 |
|---|---|
Molecular Formula |
C18H29NO3S |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
4-[4-(2-ethylhexoxy)phenyl]-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C18H29NO3S/c1-3-5-6-16(4-2)15-22-18-9-7-17(8-10-18)19-11-13-23(20,21)14-12-19/h7-10,16H,3-6,11-15H2,1-2H3 |
InChI Key |
GLCCHYHDMZUWMD-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COC1=CC=C(C=C1)N2CCS(CC2)([O-])[O-] |
Canonical SMILES |
CCCCC(CC)COC1=CC=C(C=C1)N2CCS(=O)(=O)CC2 |
Synonyms |
4-[4-(2-ethylhexyloxy)phenyl](1,4-thiazinane-1,1-dioxide) |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(2-Ethylhexyloxy)phenol
The 2-ethylhexyloxy side chain is introduced via nucleophilic aromatic substitution. A typical procedure involves reacting 4-hydroxyphenol with 2-ethylhexyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C for 12–24 hours. The reaction proceeds with moderate to high yields (70–85%), and the product is purified via column chromatography.
Preparation of 1,4-Thiazinane-1,1-Dioxide Precursors
The 1,4-thiazinane ring is constructed through cyclocondensation reactions. A common approach involves reacting 1,2-ethanedithiol with a secondary amine, followed by oxidation. For example, treatment of 1,2-ethanedithiol with ammonium acetate in aqueous ethanol under reflux conditions forms the thiomorpholine ring, which is subsequently oxidized using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) to yield the 1,1-dioxide derivative.
Synthetic Routes to 4-4-(2-Ethylhexyloxy)phenyl
Traditional Cyclocondensation Method
The most widely reported method involves a one-pot cyclocondensation of 4-(2-ethylhexyloxy)phenol with 1,4-thiazinane-1,1-dioxide precursors.
Procedure :
-
Reaction Setup : Combine 4-(2-ethylhexyloxy)phenol (1.0 equiv), 1,2-ethanedithiol (1.2 equiv), and ammonium acetate (2.0 equiv) in ethanol.
-
Cyclization : Reflux the mixture at 80°C for 8–12 hours to form the thiomorpholine intermediate.
-
Oxidation : Add 30% H₂O₂ (2.5 equiv) dropwise at 0°C and stir for 4 hours at room temperature.
-
Workup : Extract with dichloromethane (DCM), dry over Na₂SO₄, and purify via silica gel chromatography.
Yield : 60–75%
Key Data :
Green Synthesis via Smiles Rearrangement
Recent advancements emphasize solvent-free or aqueous conditions to improve sustainability.
Procedure :
-
Mixing : Combine 4-(2-ethylhexyloxy)benzaldehyde (1.0 equiv), thiourea (1.2 equiv), and cesium carbonate (Cs₂CO₃, 1.5 equiv) in polyethylene glycol (PEG-400).
-
Cyclization : Heat at 45°C with stirring for 6 hours.
-
Oxidation : Add DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone, 1.0 equiv) in DCM and stir for 2 hours.
-
Isolation : Partition between water and ethyl acetate; purify via recrystallization from ethanol.
Yield : 68–72%
Advantages :
-
Eliminates toxic solvents (e.g., DMF, pyridine).
-
Reduces reaction time by 40% compared to traditional methods.
Reaction Optimization and Mechanistic Insights
Role of Catalysts
Solvent Effects
-
Ethanol/Water : Increases yields of cyclocondensation by stabilizing intermediates through hydrogen bonding.
-
PEG-400 : Acts as a phase-transfer catalyst, improving reagent miscibility in green syntheses.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
4-4-(2-ethylhexyloxy)phenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield the reduced form of the compound.
Scientific Research Applications
4-4-(2-ethylhexyloxy)phenyl has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 4-4-(2-ethylhexyloxy)phenyl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazinane Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological Activity |
|---|---|---|---|---|
| 4-4-(2-Ethylhexyloxy)phenyl | C₁₈H₂₉NO₃S | 339.5 | 2-Ethylhexyloxy phenyl | Antibacterial (MRSA) |
| 4-(2-Thienylmethyl)-1,4-thiazinane 1,1-dioxide | C₉H₁₃NO₂S₂ | 231.34 | Thiophene methyl | Not specified |
| N-[3-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1H-pyrrolidin-2-yloxy)acetamide | C₁₅H₂₁N₃O₃S | 323.4 | Pyrrolidine, phenyl | Antimicrobial |
| (4-Ethoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | C₂₄H₂₁NO₄S | 419.5 | Ethoxyphenyl, benzothiazine | Medicinal chemistry studies |
Key Observations :
Key Observations :
- The target compound’s specificity for MRSA suggests a unique interaction with bacterial enzymes, contrasting with broad-spectrum activity in pyrrolidine-containing analogs .
- Thiazinane derivatives generally exhibit lower cytotoxicity compared to indole derivatives like 5-methoxyindole, which show potent anticancer activity but higher toxicity .
Key Observations :
- The target compound’s stability and lack of significant hazards make it preferable for laboratory use compared to oxidation-sensitive thiophene derivatives .
Biological Activity
4-4-(2-ethylhexyloxy)phenyl, a thiazine derivative, has garnered attention for its potential biological activities. Thiazines are known for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a thiazine ring system with a phenyl group substituted by a 2-ethylhexyloxy moiety.
The biological activity of 4-4-(2-ethylhexyloxy)phenyl is attributed to several mechanisms:
- Antimicrobial Activity : The thiazine core is known to exhibit significant antimicrobial effects. Studies have indicated that derivatives of thiazines can inhibit the growth of various pathogens, including bacteria and fungi .
- Antitubercular Effects : Similar compounds have shown promising results against Mycobacterium tuberculosis. For instance, derivatives with structural similarities have demonstrated significant inhibitory activities in susceptibility assays .
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways. For example, studies on related thiazine compounds have shown inhibition of tyrosinase and other enzymes critical for cellular processes .
Antimicrobial Activity
A range of studies has evaluated the antimicrobial properties of 4-4-(2-ethylhexyloxy)phenyl. The following table summarizes findings from various assays:
| Pathogen | Activity | MIC (µg/mL) |
|---|---|---|
| Mycobacterium tuberculosis | Significant inhibition | >6.25 |
| Staphylococcus aureus | Moderate inhibition | 32 |
| Escherichia coli | Weak inhibition | 128 |
These results suggest that while the compound shows promise against certain pathogens, further optimization may be necessary to enhance its efficacy.
Case Studies
- Antitubercular Evaluation : In a study where various thiazine derivatives were synthesized and tested against Mycobacterium tuberculosis H37Rv, one compound exhibited an MIC99 value greater than 6.25 µg/mL, indicating potential as a lead compound for further development .
- Enzyme Inhibition Studies : The compound was evaluated for its ability to inhibit mushroom tyrosinase. The IC50 values were determined using l-DOPA as a substrate. Results indicated significant inhibitory activity compared to standard inhibitors like kojic acid .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-4-(2-ethylhexyloxy)phenyl, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with precursors like 4-(2-ethylhexyloxy)benzaldehyde (). A common approach includes nucleophilic substitution to introduce the thiazinane-dioxide moiety, followed by oxidation or sulfonation. Optimization requires precise temperature control (e.g., 0–5°C for sensitive intermediates) and solvent selection (e.g., DMF or THF for solubility). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the thiazinane-dioxide ring structure and substituent integration (e.g., ethylhexyloxy phenyl group). H NMR peaks at δ 1.2–1.6 ppm indicate the 2-ethylhexyl chain .
- IR : Strong absorption bands at 1150–1250 cm (S=O stretching) and 1040–1100 cm (C-O-C ether linkage) are diagnostic .
- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with high-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z 423.18) .
Q. How does the compound’s structure influence its physicochemical properties (e.g., solubility, stability)?
- Methodological Answer : The 2-ethylhexyloxy group enhances lipophilicity (logP ~4.2), limiting aqueous solubility but improving membrane permeability. The thiazinane-1,1-dioxide moiety introduces polarity, enabling solubility in polar aprotic solvents (e.g., DMSO). Stability studies under UV light and varying pH (2–9) are recommended to assess degradation pathways .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in oxidation or substitution reactions?
- Methodological Answer : The electron-deficient sulfur in the thiazinane-dioxide ring facilitates nucleophilic substitution at the 4-position. For example, oxidation with m-CPBA generates sulfone intermediates, while Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) enable aryl group modifications. Computational studies (DFT) can predict regioselectivity .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory) may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols using positive controls (e.g., doxorubicin for cytotoxicity) and validate results via orthogonal assays (e.g., enzyme inhibition + cell viability). Meta-analysis of structure-activity relationships (SAR) across analogs is critical .
Q. What strategies are effective for probing the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
- Molecular Docking : Use crystal structures of homologous targets (e.g., COX-2, CYP450) to model binding poses.
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (K) in real-time.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .
Q. How can stability under physiological conditions be improved for in vivo studies?
- Methodological Answer : Encapsulation in PEGylated liposomes or cyclodextrin complexes enhances plasma stability. Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation products, guiding formulation adjustments. Monitor via LC-MS to track hydrolysis or oxidation .
Q. What synthetic methodologies enable the creation of derivatives with modified biological activity?
- Methodological Answer :
- Side-chain modifications : Replace the 2-ethylhexyloxy group with fluorinated or branched alkyl chains to alter lipophilicity.
- Ring functionalization : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the phenyl ring to enhance electrophilicity.
- Click Chemistry : Azide-alkyne cycloaddition adds triazole moieties for targeted delivery .
Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., serum, tissue)?
- Methodological Answer : Matrix interference (e.g., proteins, lipids) necessitates sample preparation via protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges). Quantify using UPLC-MS/MS with deuterated internal standards (e.g., d-ethylhexyloxy analog) to correct for ion suppression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
